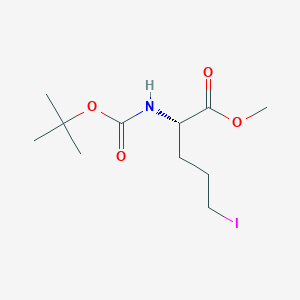

Methyl (S)-2-(Boc-amino)-5-iodopentanoate

Descripción general

Descripción

Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and an iodine atom on the pentanoate chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.

Mecanismo De Acción

Target of Action

The primary target of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate is the amino group in various compounds, including natural products, amino acids, and peptides . This compound plays a crucial role in the protection of these amino groups .

Mode of Action

Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate interacts with its targets through a process known as Boc-protection . This involves the conversion of an amino function to tert-butyl carbamate, which is a highly stable form that can resist nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways affected by Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate involve the synthesis of N-protected amino esters . This is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . The compound plays a role in the creation of functionally and structurally diverse amino ester molecules .

Pharmacokinetics

The compound’s stability to various reactions suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate’s action is the selective deprotection of the N-Boc group from a diverse set of compounds . This process takes place under room temperature conditions, yielding up to 90% .

Action Environment

The action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate can be influenced by various environmental factors. For instance, the compound’s deprotection process is facilitated by the use of oxalyl chloride in methanol . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Iodination: The iodination of the pentanoate chain is achieved using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used for ester hydrolysis.

Major Products Formed

Substitution Reactions: Products include various substituted pentanoates depending on the nucleophile used.

Deprotection Reactions: The primary amine is obtained after Boc removal.

Ester Hydrolysis: The corresponding carboxylic acid is formed.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

Methyl (S)-2-(Boc-amino)-5-iodopentanoate can be synthesized through various methods, often involving the protection of amino acids and subsequent iodination. The following table summarizes different synthesis routes:

| Method | Reagents Used | Yield | Notes |

|---|---|---|---|

| Route A | (S)-2-tert-butoxycarbonylamino-5-iodopentanoic acid methyl ester + Nal | 92% | Conducted in acetone at 70°C |

| Route B | Boc-protected amino acid + iodine sources | Varies | Commonly used for iodination reactions |

These synthetic routes are crucial for producing derivatives that can be further modified for biological testing.

Antitumor Activity

Research has indicated that compounds derived from this compound exhibit potential antitumor activity by acting on microtubule polymerization. For example, studies have shown that structural modifications can lead to enhanced potency against various cancer cell lines. The compound's ability to mimic glutamine in certain biological pathways may contribute to its effectiveness as an antitumor agent .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of derivatives have revealed promising results against both Gram-positive and Gram-negative bacteria. Compounds synthesized from this compound demonstrated significant inhibition zones in bacterial cultures, indicating their potential as new antimicrobial agents .

Structure-Affinity Relationships

A study focused on the structure-affinity relationships of glutamine mimics incorporated into peptide inhibitors highlighted the importance of substituents on the pentanoate chain. The introduction of iodine at specific positions was found to enhance binding affinity to target proteins involved in cancer progression .

Synthesis and Evaluation of Antimitotic Agents

Another case study evaluated the synthesis of 2-aroyl-5-amino benzo[b]thiophene derivatives using this compound as a precursor. These derivatives exhibited potent antimitotic activity through inhibition of tubulin polymerization, showcasing the compound's versatility in drug development .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (S)-2-(tert-butoxycarbonylamino)-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.

Methyl (S)-2-(tert-butoxycarbonylamino)-5-chloropentanoate: Similar structure but with a chlorine atom instead of iodine.

Methyl (S)-2-(tert-butoxycarbonylamino)-5-fluoropentanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its halogenated analogs. The iodine atom is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the Boc protecting group offers stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

Methyl (S)-2-(Boc-amino)-5-iodopentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound has the following chemical structure:

- Molecular Formula : C10H18INO4

- CAS Number : 14394150

- IUPAC Name : Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate

The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the iodine substituent at the 5-position of the pentanoate chain. Various synthetic routes have been explored to optimize yield and purity, including the use of organometallic reagents and coupling reactions.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Its structure allows it to mimic natural substrates, facilitating its role as an inhibitor or modulator in various biochemical pathways. Notably, it has been studied for its potential effects on:

- Signal Transduction : The compound may interfere with pathways involving signal transducer and activator of transcription 3 (Stat3), which is implicated in tumorigenesis and cancer progression. Inhibition of Stat3 has been linked to reduced cell proliferation and increased apoptosis in cancer cells .

- Neurotransmitter Systems : Similar compounds have shown promise as modulators of neurotransmitter uptake, particularly in relation to GABA and dopamine transport systems, which are crucial for maintaining neurological health .

Case Studies and Research Findings

- Antitumor Activity : In a study investigating Stat3 inhibitors, this compound was identified as a promising candidate that could disrupt Stat3 dimerization, leading to decreased expression of genes associated with cell survival and proliferation .

- Neuroprotective Effects : Research has indicated that derivatives of this compound may possess neuroprotective properties by modulating GABA uptake, thus influencing synaptic transmission and potentially offering therapeutic benefits for neurodegenerative diseases .

- Inhibitory Potency : The compound has been assessed alongside other amino acid derivatives for its inhibitory potency against various enzymes. For instance, modifications to the side chain have been shown to enhance binding affinity and selectivity towards specific targets such as γ-butyrobetaine hydroxylase (BBOX), which is involved in carnitine biosynthesis .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRGEQFGUBOMIT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCI)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.